molecular formula C20H24N2 B11946296 8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole

8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole

Cat. No.: B11946296
M. Wt: 292.4 g/mol
InChI Key: OVCCKTVJNGWECO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of cyclohexylamine and a suitable carbazole derivative, followed by cyclization using a strong acid or base as a catalyst . Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity.

Chemical Reactions Analysis

8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and influencing biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C20H24N2

Molecular Weight

292.4 g/mol

IUPAC Name

12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-4,9(16),10(15),11,13-pentaene

InChI

InChI=1S/C20H24N2/c1-2-5-14(6-3-1)15-9-10-19-17(13-15)16-7-4-8-18-20(16)22(19)12-11-21-18/h9-10,13-14H,1-8,11-12H2

InChI Key

OVCCKTVJNGWECO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C=C2)N4CCN=C5C4=C3CCC5

Origin of Product

United States

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